An In-depth Technical Guide to the Synthetic Retinoid SR11237 (BMS-649)
An In-depth Technical Guide to the Synthetic Retinoid SR11237 (BMS-649)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR11237, also known as BMS-649, is a potent and selective synthetic agonist of the Retinoid X Receptor (RXR). It is characterized by its ability to activate RXRs without engaging Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting the specific roles of RXR-mediated signaling pathways. This document provides a comprehensive technical overview of SR11237, summarizing its mechanism of action, available physicochemical and biological data, and relevant experimental methodologies. While SR11237 has been utilized in preclinical research, publicly available quantitative data on its binding affinities, pharmacokinetic profile, and a complete elucidation of its downstream targets remain limited.
Core Compound Information
| Property | Value | Reference |
| Compound Name | SR11237 | [1][2][3] |
| Synonyms | BMS-649 | [2] |
| CAS Number | 146670-40-8 | N/A |
| Molecular Formula | C24H28O4 | N/A |
| Molecular Weight | 380.48 g/mol | N/A |
| Chemical Structure | 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1,3-dioxolan-2-yl]benzoic acid | N/A |
| Description | A potent and selective Retinoid X Receptor (RXR) agonist. | [1] |
| Activity | Devoid of any Retinoic Acid Receptor (RAR) activity. | [1] |
Mechanism of Action
SR11237 functions as a selective agonist for Retinoid X Receptors (RXRs), which are nuclear receptors that play a crucial role in regulating gene expression. Upon binding to the ligand-binding domain of RXR, SR11237 induces a conformational change in the receptor. This leads to the formation of RXR homodimers (RXR/RXR) which then bind to specific DNA sequences known as RXR Response Elements (RXREs) in the promoter regions of target genes, thereby initiating their transcription.[1]
Unlike pan-agonists that activate both RARs and RXRs, the selectivity of SR11237 for RXRs allows for the specific investigation of RXR-mediated signaling pathways.
Quantitative Biological Data
| Parameter | Value | Isoform(s) | Assay Type | Reference |
| Binding Affinity (Ki/Kd) | Data not available | RXRα, RXRβ, RXRγ | Radioligand binding assay or equivalent | N/A |
| Transactivation Potency (EC50) | Effective at transactivating a reporter gene through RXRs | Not specified | Co-transfection and reporter gene assay | [1] |
Pharmacokinetic Data
Detailed pharmacokinetic parameters for SR11237, such as Cmax, Tmax, half-life, and bioavailability, from preclinical studies in rodents or other species are not available in the reviewed literature.
Experimental Protocols
While specific, detailed step-by-step protocols for experiments using SR11237 are not extensively published, the following section outlines the general methodology for a key assay used to characterize its activity.
RXR Transactivation Assay (General Protocol)
This assay is used to determine the ability of a compound to activate RXRs and induce the expression of a reporter gene.
Objective: To quantify the agonist activity of SR11237 on Retinoid X Receptors.
Cell Line: A suitable mammalian cell line that has low endogenous RXR expression, such as COS-1 or HEK293T cells.
Materials:
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SR11237
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Mammalian cell line (e.g., COS-1)
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Cell culture medium and supplements
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Expression vector for the desired RXR isoform (e.g., pCMX-hRXRα)
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Reporter plasmid containing an RXRE upstream of a reporter gene (e.g., pRXRE-tk-luc, containing a luciferase reporter)
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Transfection reagent (e.g., Lipofectamine)
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the RXR expression vector and the RXRE-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment: After a post-transfection incubation period (typically 24 hours), replace the medium with fresh medium containing various concentrations of SR11237 or a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells with the compound for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
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Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.
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Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., a β-galactosidase or Renilla luciferase expression vector) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of SR11237 to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
SR11237-Mediated RXR Homodimer Activation Pathway
The primary mechanism of action of SR11237 involves the activation of RXR homodimers, leading to the transcription of target genes.
Caption: SR11237 activates RXR, leading to homodimerization and gene transcription.
Cooperative Regulation of RARβ Expression
In certain cellular contexts, SR11237 can act cooperatively with agonists of other nuclear receptors, such as PPARγ, to regulate the expression of specific target genes like Retinoic Acid Receptor β (RARβ).[3]
Caption: SR11237 and a PPARγ agonist cooperatively induce RARβ gene expression.
In Vivo Studies
In vivo studies in rodents have demonstrated that administration of SR11237 can impact developmental processes. For instance, daily intraperitoneal injections of SR11237 in neonatal rats have been shown to cause irregular ossification and premature closure of the growth plate, leading to disturbed skeletal morphogenesis.[4]
Clinical Trials
There is no information available in the public domain regarding any clinical trials involving the SR11237 compound.
Synthesis
A multistep synthesis for a silicon analogue of SR11237 (disila-SR11237) has been reported, starting from 1,2-bis(ethynyldimethylsilyl)ethane.[2] However, a detailed, publicly available protocol for the synthesis of SR11237 itself was not identified in the course of this review.
Conclusion
SR11237 is a valuable research tool for investigating the specific biological functions of Retinoid X Receptors. Its high selectivity makes it ideal for studies aiming to distinguish RXR-mediated effects from those involving RARs. However, a significant gap exists in the publicly available literature regarding its detailed quantitative characteristics, including isoform-specific binding affinities, potencies, and a comprehensive pharmacokinetic profile. Further research is required to fully elucidate the therapeutic potential and complete downstream signaling networks of this potent RXR agonist.
References
- 1. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silicon analogues of the RXR-selective retinoid agonist SR11237 (BMS649): chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of retinoic acid receptor beta expression by peroxisome proliferator-activated receptor gamma ligands in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to the RXR Agonist SR11237 in Early Life Causes Disturbed Skeletal Morphogenesis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
